Phenyl bis(2-hydroxyethyl)carbamate
Description
Phenyl bis(2-hydroxyethyl)carbamate is a carbamate derivative featuring a phenyl group linked to a bis(2-hydroxyethyl)carbamate moiety.
Properties
CAS No. |
34085-53-5 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
phenyl N,N-bis(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C11H15NO4/c13-8-6-12(7-9-14)11(15)16-10-4-2-1-3-5-10/h1-5,13-14H,6-9H2 |
InChI Key |
VJNUXILTLSMHSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl bis(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-hydroxyethyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenyl bis(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler carbamate structures.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while substitution reactions can produce a variety of functionalized carbamates .
Scientific Research Applications
Phenyl bis(2-hydroxyethyl)carbamate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl bis(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This interaction disrupts the normal function of the enzyme, leading to various biological effects . The compound’s reactivity with nucleophiles also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Alkyl Carbamates
Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) and related derivatives (e.g., 5a–i, 6a–i) share a phenyl-carbamate backbone but differ in substituents (e.g., chloro, dichloro groups) and alkyl chain lengths. Key findings include:
- Lipophilicity : HPLC-derived capacity factors (log k) for these compounds range from 1.12 to 2.45 , influenced by electron-withdrawing substituents like chlorine, which increase polarity .
Table 1: Substituent Effects on Lipophilicity (Selected Examples)
| Compound | Substituent | log k (HPLC) |
|---|---|---|
| 4a (R = methyl) | 3-chlorophenyl | 1.89 ± 0.03 |
| 5a (R = ethyl) | 4-dichlorophenyl | 2.12 ± 0.05 |
| 6a (R = propyl) | 3,4-dichlorophenyl | 2.45 ± 0.07 |
Bis(2-hydroxyethyl) Derivatives
- Bis(2-hydroxyethyl)amine and bis(2-hydroxyethyl) ether () lack the carbamate functional group but share the 2-hydroxyethyl motif. These compounds exhibit higher hydrophilicity compared to phenyl bis(2-hydroxyethyl)carbamate due to the absence of aromatic and carbamate groups.
- Ethyl carbamate derivatives (e.g., ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) demonstrate pesticidal activity, suggesting that this compound could similarly interact with biological targets via carbamate-mediated inhibition .
Silyl-Terminated Carbamates
The silyl-centered molecule diphenylsilanediyl bis((4-nitrophenyl)carbamate) () exhibits a reaction rate constant of 1733 ± 30 M⁻¹ min⁻¹ with TBAF, attributed to silicon’s electrophilicity. In contrast, this compound’s lack of silicon likely results in slower degradation under similar conditions, enhancing its stability in non-nucleophilic environments .
Physicochemical and Functional Properties
Table 2: Key Property Comparison
| Property | This compound | Diphenylsilanediyl bis-carbamate | 4a (Methyl-substituted) |
|---|---|---|---|
| Hydrophilicity | Moderate (hydroxyethyl groups) | Low (silyl/nitro groups) | Low (chloro groups) |
| Reactivity with TBAF | Negligible | High (1733 M⁻¹ min⁻¹) | Not tested |
| Biological Activity | Potential pesticidal/anti-enzymatic | Unreported | Anti-fungal |
Research Implications and Gaps
- Synthetic Routes : Analogous to Example 427 in , this compound could be synthesized via stepwise reactions involving 2-hydroxyethylamine intermediates.
- Analytical Differentiation : As shown in , bis(2-hydroxyethyl) carbamates react with ferric chloride or FCNP, enabling chromatographic distinction from simpler carbamates like ethyl carbamate .
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